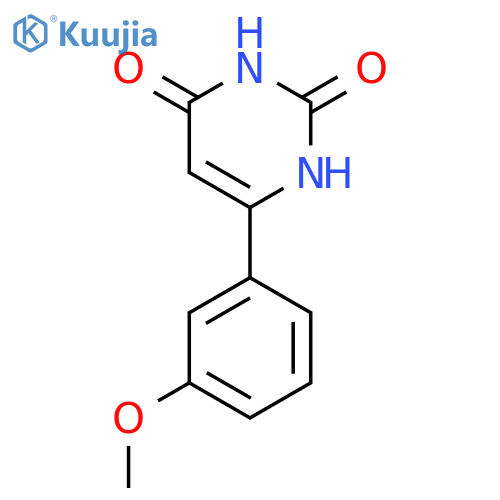Cas no 33166-92-6 (6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione)

33166-92-6 structure
商品名:6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione 化学的及び物理的性質
名前と識別子
-
- 6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione
- 6-(3-methoxyphenyl)-1H-pyrimidine-2,4-dione
- F1967-3630
- SB60283
- 33166-92-6
- DTXSID90734928
- AKOS015051208
-
- インチ: InChI=1S/C11H10N2O3/c1-16-8-4-2-3-7(5-8)9-6-10(14)13-11(15)12-9/h2-6H,1H3,(H2,12,13,14,15)
- InChIKey: BRFQMMRMJAUWKD-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=CC(=C1)C2=CC(=NC(=N2)O)O
計算された属性
- せいみつぶんしりょう: 218.06914219g/mol
- どういたいしつりょう: 218.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 338
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 67.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.6
6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| TRC | M270536-1g |
6-(3-methoxyphenyl)pyrimidine-2,4(1h,3h)-dione |
33166-92-6 | 1g |
$ 750.00 | 2022-06-04 | ||
| Life Chemicals | F1967-3630-0.25g |
6-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione |
33166-92-6 | 95%+ | 0.25g |
$473.0 | 2023-09-06 | |
| Life Chemicals | F1967-3630-5g |
6-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione |
33166-92-6 | 95%+ | 5g |
$1575.0 | 2023-09-06 | |
| Life Chemicals | F1967-3630-2.5g |
6-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione |
33166-92-6 | 95%+ | 2.5g |
$1050.0 | 2023-09-06 | |
| Life Chemicals | F1967-3630-0.5g |
6-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione |
33166-92-6 | 95%+ | 0.5g |
$498.0 | 2023-09-06 | |
| TRC | M270536-100mg |
6-(3-methoxyphenyl)pyrimidine-2,4(1h,3h)-dione |
33166-92-6 | 100mg |
$ 135.00 | 2022-06-04 | ||
| Chemenu | CM165222-1g |
6-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione |
33166-92-6 | 95% | 1g |
$464 | 2023-02-17 | |
| Chemenu | CM165222-1g |
6-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione |
33166-92-6 | 95% | 1g |
$489 | 2021-08-05 | |
| Life Chemicals | F1967-3630-10g |
6-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione |
33166-92-6 | 95%+ | 10g |
$2205.0 | 2023-09-06 | |
| Life Chemicals | F1967-3630-1g |
6-(3-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione |
33166-92-6 | 95%+ | 1g |
$525.0 | 2023-09-06 |
6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione 関連文献
-
Sruthi Ann Alex,N. Chandrasekaran,Amitava Mukherjee Anal. Methods, 2016,8, 2131-2137
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Shailesh Nagarkar,Taco Nicolai,Christophe Chassenieux,Ashish Lele Phys. Chem. Chem. Phys., 2010,12, 3834-3844
-
Binsen Rong,Gaochen Xu,Huan Yan,Sai Zhang,Qinghuan Wu,Ning Zhu,Zheng Fang,Jindian Duan,Kai Guo Org. Chem. Front., 2021,8, 2939-2943
33166-92-6 (6-(3-Methoxyphenyl)pyrimidine-2,4(1H,3H)-dione) 関連製品
- 2228333-61-5(2-(2-bromoethyl)-3,5-dichloropyridine)
- 1838637-18-5(Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2,2-difluoroacetate)
- 1227270-50-9(5-Bromo-1H-indazol-6-ol)
- 2352073-06-2(Ethyl 2-amino-3-(2-hydroxypyridin-3-yl)propanoate)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1172813-04-5(Methyl 4-amino-4,5,6,7-tetrahydrobenzofuran-3-carboxylate hydrochloride)
- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)
- 1805747-85-6(4-(2-Bromopropanoyl)-2-methylphenylacetic acid)
- 2287249-53-8((1S,2S)-2-[(2-Methylpropan-2-yl)oxy]cyclohexan-1-amine;hydrochloride)
- 868679-47-4(6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl (2E)-but-2-enoate)
推奨される供給者
Henan Dongyan Pharmaceutical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shandong Feiyang Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
